molecular formula C16H17NO B10842120 2-tert-butoxy-9H-carbazole

2-tert-butoxy-9H-carbazole

Cat. No.: B10842120
M. Wt: 239.31 g/mol
InChI Key: VSDPUTYQQKWFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-butoxy-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole-based compounds are widely used in organic optoelectronic materials due to their unique properties, such as high thermal stability, excellent photophysical properties, and ease of functionalization . The tert-butoxy group in this compound enhances its solubility and modifies its electronic properties, making it a valuable compound for various applications.

Preparation Methods

One common method is the Steglich esterification reaction, which uses a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction between carbazole and tert-butyl alcohol . The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high efficiency.

Industrial production methods for 2-tert-butoxy-9H-carbazole may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

2-tert-butoxy-9H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine .

    Oxidation: Oxidation of this compound can lead to the formation of carbazole-2,3-dione.

    Reduction: Reduction can yield this compound-3-ol.

    Substitution: Halogenation reactions can produce compounds like 2-tert-butoxy-3-bromo-9H-carbazole.

Comparison with Similar Compounds

2-tert-butoxy-9H-carbazole can be compared with other carbazole derivatives, such as 3,6-di-tert-butyl-9H-carbazole and 2,7-dimethyl-9H-carbazole . These compounds share similar core structures but differ in their substituents, which can significantly impact their properties and applications. For instance, 3,6-di-tert-butyl-9H-carbazole exhibits higher thermal stability and different photophysical properties compared to this compound .

Similar compounds include:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of carbazole derivatives in scientific research and industry.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-9H-carbazole

InChI

InChI=1S/C16H17NO/c1-16(2,3)18-11-8-9-13-12-6-4-5-7-14(12)17-15(13)10-11/h4-10,17H,1-3H3

InChI Key

VSDPUTYQQKWFAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC2=C(C=C1)C3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.